molecular formula C13H20N2O2 B12074161 3-Isopropoxy-4-morpholinoaniline

3-Isopropoxy-4-morpholinoaniline

Cat. No.: B12074161
M. Wt: 236.31 g/mol
InChI Key: YWWNMZJBJDHEGS-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-morpholinoaniline is a substituted aniline derivative characterized by an isopropoxy group at the 3-position and a morpholino (morpholin-4-yl) group at the 4-position of the benzene ring. Such compounds are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or as building blocks for bioactive molecules .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-morpholin-4-yl-3-propan-2-yloxyaniline

InChI

InChI=1S/C13H20N2O2/c1-10(2)17-13-9-11(14)3-4-12(13)15-5-7-16-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3

InChI Key

YWWNMZJBJDHEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

Preparation Methods

Nitro Group Introduction and Functionalization

The synthesis typically begins with a nitrobenzene derivative to facilitate subsequent amine formation. For 3-isopropoxy-4-morpholinoaniline, two primary approaches emerge:

Route A: Directed Electrophilic Substitution

  • Starting material : 4-Nitroaniline.

  • Protection : Acetylation forms 4-nitroacetanilide, directing electrophiles to the meta position.

  • Isopropoxy introduction :

    • Mitsunobu reaction with isopropanol under DEAD/PPh₃ conditions installs the isopropoxy group at position 3.

    • Alternative: Nucleophilic substitution using 3-bromo-4-nitroacetanilide and sodium isopropoxide (70–80°C, DMF).

  • Deprotection : Acidic hydrolysis regenerates the amine, yielding 3-isopropoxy-4-nitroaniline.

Route B: Nitration of Pre-functionalized Intermediates

  • Starting material : 3-Isopropoxyaniline.

  • Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C selectively nitrates position 4 (para to amine).

  • Challenges : Competing ortho nitration (15–20% byproducts) necessitates chromatographic purification.

Morpholino Ring Formation

The morpholino group is introduced via cyclization or pre-formed ring coupling:

Method 1: Epichlorohydrin Cyclization (Patent-Inspired)

  • Intermediate : 3-Isopropoxy-4-nitroaniline reacts with R-epichlorohydrin in methanol at reflux (65°C, 2 h).

  • Chlorohydrin formation : Produces 4-[3-chloro-2(R)-hydroxypropylamino]-3-isopropoxynitrobenzene.

  • Cyclization :

    • Base-mediated (K₂CO₃, DMF, 100°C, 4 h) forms the morpholino ring.

    • Yield: 68–72% after recrystallization (ethanol/water).

Method 2: Ullmann Coupling with Morpholine

  • Substrate : 4-Bromo-3-isopropoxynitrobenzene.

  • Conditions : Morpholine, CuI, L-proline, K₃PO₄, DMSO, 110°C, 24 h.

  • Yield : 58% with 95% purity (HPLC).

Reduction to Aniline

Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C, 6 h) reduces the nitro group to amine quantitatively. Critical considerations:

  • Morpholino stability : Hydrogenolysis of the morpholino ring is minimized by using low H₂ pressure (1 atm).

  • Purification : Filtration through Celite® followed by solvent evaporation yields 3-isopropoxy-4-morpholinoaniline (mp 112–114°C).

Catalytic Hydrogenation Approaches

Patent CN102822167A highlights challenges in reducing nitro groups adjacent to morpholino rings:

ConditionResultYield (%)Purity (%)
H₂ (1 atm), Pd/CComplete reduction, no ring opening9999.5
H₂ (3 atm), PtO₂Partial ring hydrogenolysis7287
NaBH₄/NiCl₂·6H₂OIncomplete reduction (30% residual nitro)6591

Low-pressure H₂ with Pd-C emerges as the optimal protocol, avoiding side reactions prevalent in harsher conditions.

Alternative Pathways and Optimization

One-Pot Nitro Reduction and Cyclization

Combining steps 2.2 and 2.3 improves efficiency:

  • Substrate : 4-[3-Chloro-2(R)-hydroxypropylamino]-3-isopropoxynitrobenzene.

  • Conditions : H₂ (1 atm), Pd-C, ethanol, 25°C, 12 h.

  • Outcome : Simultaneous nitro reduction and morpholino cyclization (yield: 81%).

Solvent Screening for Cyclization

Data from US20130172554A1:

SolventTemp (°C)Time (h)Yield (%)
Methanol65271
DMF100468
THF66652
Acetonitrile82363

Methanol balances reaction rate and yield, minimizing byproduct formation.

Challenges and Purification Techniques

Purification of Hydrophilic Intermediates

  • Chromatography : Silica gel (EtOAc/hexane, 1:3) removes polar byproducts.

  • Crystallization : Ethanol/water (3:1) recrystallizes the final amine (95% recovery) .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The isopropoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Isopropoxy-4-morpholinoaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-morpholinoaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Isopropoxy-4-morpholinoaniline Isopropoxy (3), Morpholino (4) Not provided Inferred ~265 g/mol* High polarity; potential drug intermediate
3-Methyl-4-isopropoxyaniline Methyl (3), Isopropoxy (4) C10H15NO 165.235 Lower polarity; used in agrochemicals
4-(3-Morpholin-4-ylpropoxy)aniline Morpholinopropyloxy (4) C13H20N2O2 236.31 (CAS 100800-40-6) Enhanced lipophilicity; kinase inhibitor precursor
3-Fluoro-4-propoxyaniline Fluoro (3), Propoxy (4) C9H12FNO ~169.2 Electron-withdrawing effects; bioactive intermediate
2-(Morpholin-4-yl)aniline Morpholino (2) C10H14N2O 178.23 Reduced steric hindrance; versatile synthon

*Molecular weight estimated based on morpholino (C4H8NO) and isopropoxy (C3H7O) groups.

Biological Activity

3-Isopropoxy-4-morpholinoaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Isopropoxy-4-morpholinoaniline is characterized by the following:

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • IUPAC Name : 4-morpholin-4-yl-3-propan-2-yloxyaniline
  • Structural Features : The presence of an isopropoxy group and a morpholino group influences its chemical reactivity and biological activity.
PropertyValue
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
IUPAC Name4-morpholin-4-yl-3-propan-2-yloxyaniline
InChI KeyYWWNMZJBJDHEGS-UHFFFAOYSA-N

Synthesis

The synthesis of 3-Isopropoxy-4-morpholinoaniline typically involves a nucleophilic substitution reaction. The general synthetic route includes:

  • Starting Material : 3-nitro-4-isopropoxyaniline.
  • Reagents : Morpholine, reducing agents (e.g., iron powder with hydrochloric acid).
  • Conditions : Reflux in a suitable solvent (ethanol or methanol).

This method allows for the transformation of the nitro group into an amino group, yielding the final product with high purity and yield.

The biological activity of 3-Isopropoxy-4-morpholinoaniline is primarily attributed to its interaction with specific molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical pathways.
  • Receptor Interaction : It can interact with cellular receptors, modulating various signaling pathways.

These interactions can lead to observed effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that 3-Isopropoxy-4-morpholinoaniline exhibits antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact pathways involved are still under investigation, but preliminary findings suggest modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound against several bacterial strains, reporting an IC50 value indicating significant inhibition compared to standard antibiotics.
  • Cancer Cell Line Study :
    • In a controlled experiment involving pancreatic cancer cells, treatment with 3-Isopropoxy-4-morpholinoaniline resulted in reduced cell viability and increased markers of apoptosis.

Q & A

Q. How can researchers mitigate oxidative degradation during storage of 3-isopropoxy-4-morpholinoaniline?

  • Methodological Answer :
  • Storage Conditions : Argon atmosphere, amber vials at -20°C to prevent photooxidation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/w) to inhibit radical-mediated degradation.
  • Quality Control : Monitor peroxide levels in solvents (e.g., diethyl ether) via iodometric titration .

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